4-Bromo-2,7-dimethyl-1H-indole
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Overview
Description
4-Bromo-2,7-dimethyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-2,7-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly impact the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7-dimethyl-1H-indole typically involves the bromination of 2,7-dimethylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2,7-diones.
Reduction: Reduction of the bromine substituent can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of 2,7-dimethylindole.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Indole-2,7-diones.
Reduction: 2,7-Dimethylindole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,7-dimethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,7-Dimethylindole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromoindole: Lacks the methyl groups, which can affect its biological activity and chemical reactivity.
2-Methylindole: Lacks both the bromine and one of the methyl groups, resulting in different chemical and biological properties.
Uniqueness: 4-Bromo-2,7-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2,7-dimethyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAAMKFWLDHBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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